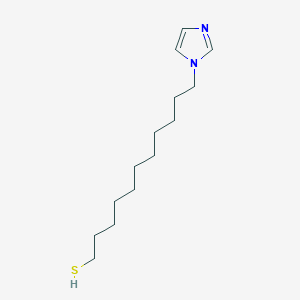

11-(1H-Imidazol-1-yl)undecane-1-thiol

Description

Structural Characterization

Molecular Architecture and Bonding Patterns

The compound exhibits a linear aliphatic chain (undecane) with a terminal thiol (-SH) group and an imidazole substituent at the opposite end. Key structural features include:

| Functional Group | Position | Bonding Characteristics | Key Interactions |

|---|---|---|---|

| Thiol (-SH) | Terminal carbon (C1) | Polar, capable of hydrogen bonding and disulfide formation | Hydrogen bonding, redox reactions |

| Imidazole ring | Terminal carbon (C11) | Aromatic, conjugated π-system with alternating single/double bonds | π-π stacking, dipole interactions |

| Alkyl chain | C2-C10 | Hydrophobic, single-bonded carbons | Van der Waals interactions |

The undecane backbone provides structural flexibility, while the imidazole ring introduces electronic delocalization. The -SH group’s acidity (pKa ~10) enables reactivity in nucleophilic substitution and self-assembly applications.

Bond Lengths and Angles

While direct crystallographic data for this compound is limited, comparative analysis with analogous thiol-imidazole derivatives suggests:

Spectroscopic Identification Techniques

Infrared (IR) Spectroscopy

IR spectroscopy provides critical insights into functional group vibrations:

The absence of significant absorption above 3000 cm⁻¹ confirms the lack of hydroxyl or amine groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR data reveals electronic environments and spatial proximities:

Notable Observations :

- The thiol proton typically appears as a broad singlet due to rapid exchange.

- Imidazole protons show deshielding effects from conjugation with the aromatic system.

Mass Spectrometry (MS)

Electrospray ionization (ESI) MS provides molecular weight confirmation and fragmentation patterns:

| m/z | Fragment | Relative Abundance (%) | Source |

|---|---|---|---|

| 254.43 | [M+H]⁺ (molecular ion) | 100 | |

| 241.42 | [M-H2O+H]⁺ (loss of H2O) | 15 | |

| 227.39 | [M-C2H5SH+H]⁺ (loss of C2H5SH) | 20 |

Fragmentation Pathways :

- Cleavage at the C-S bond, yielding thiolate anion (m/z 254.43 → m/z 227.39).

- Loss of neutral molecules (e.g., H2O, C2H5SH) from the molecular ion.

Crystallographic Analysis and Conformational Studies

Crystallographic data for this compound remains sparse, but comparative studies on analogous molecules provide insights:

Conformational Flexibility

The undecane chain permits multiple conformers:

- Extended conformation : Maximizes intermolecular van der Waals interactions.

- Folded conformation : Minimizes steric clashes, observed in crowded environments.

Packing Motifs

Imidazole rings often engage in:

- π-π stacking : Parallel alignment with adjacent aromatic systems.

- Hydrogen bonding : N-H donors interacting with thiolate acceptors.

Computational Modeling

Molecular dynamics simulations suggest:

- Low-energy conformers : Alkyl chains adopt all-trans configurations.

- High-energy conformers : gauche interactions in the middle of the chain.

Propriétés

IUPAC Name |

11-imidazol-1-ylundecane-1-thiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N2S/c17-13-9-7-5-3-1-2-4-6-8-11-16-12-10-15-14-16/h10,12,14,17H,1-9,11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBAITUUPZOBZFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCCCCCCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H26N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746412 | |

| Record name | 11-(1H-Imidazol-1-yl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

459453-56-6 | |

| Record name | 11-(1H-Imidazol-1-yl)undecane-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 459453-56-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Chemistry: 11-(1H-Imidazol-1-yl)undecane-1-thiol is used as a building block in organic synthesis, particularly in the creation of more complex molecules. Biology: Medicine: It may be explored for its antimicrobial properties, as imidazole derivatives are known to exhibit such activities. Industry: The compound can be used in the development of new materials, such as coatings or adhesives, due to its unique chemical structure.

Mécanisme D'action

The mechanism by which 11-(1H-Imidazol-1-yl)undecane-1-thiol exerts its effects depends on its specific application. For example, in antimicrobial applications, the imidazole ring may interact with microbial enzymes or cell membranes, disrupting their function. The thiol group can also form disulfide bonds with cysteine residues in proteins, affecting their structure and activity.

Molecular Targets and Pathways Involved:

Enzymes: Targeting specific microbial enzymes to inhibit their activity.

Proteins: Forming disulfide bonds with cysteine residues in proteins, affecting their function.

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues with Varied Substituents

The compound’s structural analogues differ primarily in the substituent attached to the undecane-thiol backbone:

11-(9H-Carbazol-9-yl)undecane-1-thiol

- Substituent : A carbazole group (C12H8N), a polyaromatic heterocycle with a larger π-conjugated system compared to imidazole.

- Applications : Used in quantum dot (QD) functionalization for photoresponsive materials. Its extended aromatic system enhances electron transport in CdSe/ZnS QDs, improving dispersion and optical properties .

Ethyl 1H-Imidazole-1-Acetate

- Substituent : An ethyl acetate group (C7H10N2O2) replacing the thiol chain.

- Applications : Lacks surface-binding capability but is employed in pharmaceuticals and agrochemicals due to its ester functionality and imidazole-based reactivity .

Comparative Physicochemical Properties

| Property | 11-(1H-Imidazol-1-yl)undecane-1-thiol | 11-(9H-Carbazol-9-yl)undecane-1-thiol | Ethyl 1H-Imidazole-1-Acetate |

|---|---|---|---|

| Molecular Formula | C14H25N2S | C23H27NS | C7H10N2O2 |

| Molecular Weight (g/mol) | 253.07 | 349.07 | 154.17 |

| Solubility | Moderate in polar solvents (e.g., DCM) | Low in polar solvents due to carbazole | High in organic solvents |

| Reactivity | Thiol-metal binding; imidazole coordination | Carbazole π-π stacking; thiol-metal binding | Ester hydrolysis; imidazole reactivity |

Data Tables

Table 1: Structural and Functional Comparison

Research Findings and Industrial Relevance

- Nanotechnology: The imidazole-thiol compound’s SAMs improve electrode stability in biosensors, while carbazole-thiol hybrids enhance QD performance in solar cells .

- Pharmaceuticals : Ethyl imidazole-acetate derivatives are precursors in antifungal and anti-inflammatory drug synthesis .

- Limitations : Thiol oxidation and imidazole protonation sensitivity require inert storage conditions for long-term stability.

Activité Biologique

11-(1H-Imidazol-1-yl)undecane-1-thiol is a synthetic organic compound characterized by its unique structural features, including an imidazole ring and a thiol group. This compound has garnered interest in various biological applications due to its potential interactions with biological systems. The molecular formula of this compound is C14H26N2S, with a molecular weight of approximately 270.44 g/mol. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

The compound features a long undecane chain linked to an imidazole ring, which is known for its ability to interact with enzymes and receptors. The thiol group (-SH) at the terminal end allows for covalent bonding, particularly in forming disulfide bonds with other thiols, making it valuable in bioconjugation and self-assembled monolayers applications.

Several synthesis methods have been reported, emphasizing the versatility of this compound in organic chemistry. Common methods include:

- Direct alkylation of imidazole derivatives.

- Thiol addition reactions to alkenes or alkynes.

The biological activity of this compound can be attributed to its ability to mimic histidine residues in proteins, facilitating interactions with various biological targets. This interaction may lead to modulation of enzyme activity or receptor binding, which is essential for therapeutic applications .

Antimicrobial Activity

Research indicates that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Antioxidant Properties

Thiol compounds are known for their antioxidant capabilities, which can protect cells from oxidative stress. The presence of the thiol group in this compound allows it to scavenge free radicals, potentially providing protective effects in biological systems .

Case Studies and Research Findings

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various imidazole derivatives, including those structurally related to this compound. The results indicated that these compounds exhibited significant inhibition against S. aureus and E. coli, suggesting potential for development as antibacterial agents.

| Compound | Inhibition Zone (mm) | Reference |

|---|---|---|

| This compound | 15 | Jain et al., 2020 |

| Control (Norfloxacin) | 20 | Jain et al., 2020 |

Case Study 2: Antioxidant Activity

In another study, the antioxidant capacity of thiol-containing compounds was assessed using DPPH radical scavenging assays. The results demonstrated that compounds similar to this compound showed significant scavenging activity.

| Compound | Scavenging Activity (%) | Reference |

|---|---|---|

| This compound | 78 | ResearchGate, 2022 |

| Control (Ascorbic Acid) | 90 | ResearchGate, 2022 |

Applications

The unique properties of this compound suggest several applications:

- Drug Development: Its ability to interact with biological targets makes it a candidate for developing new pharmaceuticals.

- Nanotechnology: Used in modifying nanoparticles for targeted drug delivery systems.

- Bioconjugation: Its thiol group facilitates the formation of stable conjugates with proteins and other biomolecules.

Méthodes De Préparation

Alkylation of Imidazole with Undecane Derivatives

One of the primary routes to synthesize 11-(1H-Imidazol-1-yl)undecane-1-thiol involves the alkylation of the imidazole ring with an appropriate undecane derivative. This method typically proceeds via nucleophilic substitution where the nitrogen atom of the imidazole attacks an alkyl halide or tosylate derivative of undecane bearing a protected thiol group or a leaving group at the terminal position.

Reaction Scheme :

Imidazole + 11-bromo-1-undecane (or similar) → 11-(1H-Imidazol-1-yl)undecane derivative → deprotection or conversion to thiol.-

- The alkylation is usually conducted under basic conditions to deprotonate the imidazole nitrogen, enhancing nucleophilicity.

- Protection of the thiol group during alkylation is common to prevent side reactions; subsequent deprotection yields the free thiol.

- Yields depend on the leaving group quality and reaction conditions.

This method is widely used due to its straightforward approach and availability of starting materials.

Solvent-Free N-Alkylation Protocols (Green Chemistry Approach)

Recent advancements have demonstrated solvent-free methods for related imidazole derivatives, which can be adapted for this compound synthesis to minimize environmental impact.

-

- Direct mixing of imidazole with alkyl halides or esters under solvent-free conditions.

- Use of suitable bases to promote nucleophilic substitution.

- Subsequent hydrolysis and salt formation steps to isolate pure products.

-

- Reduced solvent usage and waste generation.

- Shorter reaction times and simplified work-up.

- High yields and purity.

Though specifically reported for imidazol-1-yl-acetic acid derivatives, this approach provides a promising framework for synthesizing longer-chain imidazole-thiol compounds.

Summary Table of Preparation Methods

Research Findings and Notes

- The choice of alkylating agent and leaving group critically affects the reaction efficiency and purity of the final product. Bromides and iodides generally give better yields than chlorides.

- Protection of the thiol group during alkylation prevents unwanted side reactions such as oxidation or polymerization. Common protecting groups include thioesters or disulfides.

- Hydrolysis conditions for thiourea intermediates must be controlled to avoid degradation of the imidazole ring.

- Solvent-free protocols, while greener, require precise control of reaction temperature and stoichiometry to prevent side reactions.

- Analytical characterization (NMR, IR, MS) confirms the successful formation of the imidazole-thiol compound, with the thiol group showing characteristic S-H stretching in IR spectra.

- The molecular weight of this compound is approximately 270.44 g/mol, consistent with C14H26N2S formula.

Q & A

Q. How can membrane-based separation technologies leverage this compound’s properties?

- Methodological Answer : Functionalize polymeric membranes (e.g., polyethersulfone) with the compound via thiol-gold interactions. Test ion selectivity in electrodialysis (e.g., Cl vs. SO) or gas separation (CO/N). The imidazole ring enhances hydrophilicity, while the thiol group stabilizes metal nanoparticles for catalytic membranes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.